molecular formula C16H13F3N4O2S2 B2963776 N-(4-methylthiazol-2-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide CAS No. 1105211-57-1

N-(4-methylthiazol-2-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide

Cat. No. B2963776
CAS RN: 1105211-57-1
M. Wt: 414.42
InChI Key: YLZRVGPUTKCRKM-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C16H13F3N4O2S2 and its molecular weight is 414.42. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylthiazol-2-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylthiazol-2-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Anticancer Activity

Research on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, including structures similar to the compound , has been conducted to evaluate their potential antitumor activity. These compounds have been screened for their effectiveness against a variety of human tumor cell lines derived from nine neoplastic diseases, showing considerable anticancer activity against some cancer cell lines (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).

Antimicrobial Activity

Another area of application involves the synthesis of thiazole derivatives for antimicrobial purposes. Compounds synthesized for this purpose have been tested against various bacterial and fungal strains to determine their efficacy in inhibiting microbial growth, revealing promising antimicrobial activities (B. A. Baviskar, S. S. Khadabadi, & S. Deore, 2013).

Antibacterial Evaluation

The development of N-phenylacetamide derivatives containing 4-arylthiazole moieties has been explored for their antibacterial activities against a range of bacterial pathogens. These studies not only assess the antibacterial potential of these compounds but also investigate their mechanism of action, such as causing cell membrane rupture in bacterial cells (Hui Lu, Xia Zhou, Lei Wang, & Linhong Jin, 2020).

Local Anaesthetic Activities

Research into the local anaesthetic potential of 2-aminothiazole and 2-aminothiadiazole derivatives, related in structure to the compound , has also been conducted. These studies involve synthesizing and testing compounds for their efficacy in providing local anaesthesia, using models such as the rat sciatic nerve model to evaluate their effectiveness (N. Badiger, Ashraf Y. Khan, M. B. Kalashetti, & I. M. Khazi, 2012).

Antioxidant Agent

The synthesis and study of 5-arylazo-2-chloroacetamido thiazole derivatives as potential antioxidant agents represent another area of application. These compounds have been evaluated for their antioxidant efficacy through computational calculations and in vitro studies, demonstrating promising results in comparison to standard antioxidants (A. Hossan, 2020).

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O2S2/c1-9-7-26-14(20-9)23-13(24)6-11-8-27-15(22-11)21-10-2-4-12(5-3-10)25-16(17,18)19/h2-5,7-8H,6H2,1H3,(H,21,22)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZRVGPUTKCRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylthiazol-2-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide

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